Reduced α-Glucosidase Inhibitory Potency vs. Non-Methoxylated Kaempferol-3-O-rutinoside
6-Methoxykaempferol 3-O-rutinoside demonstrates a marked reduction in α-glucosidase inhibitory potency compared to its non-methoxylated analog, kaempferol-3-O-rutinoside. The methoxylated compound exhibits an IC50 of 214.6 ± 1.2 μM , while kaempferol-3-O-rutinoside shows a significantly more potent IC50 of 13.19 ± 1.10 μM under comparable in vitro microplate-based assay conditions [1].
| Evidence Dimension | α-Glucosidase Inhibition (IC50) |
|---|---|
| Target Compound Data | 214.6 ± 1.2 μM |
| Comparator Or Baseline | Kaempferol-3-O-rutinoside: 13.19 ± 1.10 μM |
| Quantified Difference | ~16-fold less potent |
| Conditions | In vitro microplate-based α-glucosidase inhibition assay; 37°C, pH 6.8 phosphate buffer, p-nitrophenyl-α-D-glucopyranoside substrate. |
Why This Matters
This data informs SAR studies, indicating that 6-methoxylation significantly attenuates α-glucosidase inhibition, a critical consideration for diabetes research where target potency is paramount.
- [1] Hong HC, Li SL, Zhang XQ, Ye WC, Zhang QW. Flavonoids with α-glucosidase inhibitory activities and their contents in the leaves of Morus atropurpurea. Chin Med. 2013;8:19. DOI: 10.1186/1749-8546-8-19. View Source
